BenchChemオンラインストアへようこそ!

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol

Lipophilicity LogP Drug design

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol (CAS 1263285-99-9; molecular formula C₇H₁₂F₃NO; MW 183.17 g/mol) is a functionalized azetidine building block that combines a strained four-membered azetidine heterocycle, a primary hydroxymethyl (-CH₂OH) group at the 3-position, and an N-(1,1,1-trifluoropropan-2-yl) (trifluoroisopropyl) substituent on the ring nitrogen. Its computed physicochemical profile includes a LogP of 0.93, aqueous solubility of 62 g/L (calculated, 25 °C), density of 1.228 ± 0.06 g/cm³, and boiling point of 127.0 ± 40.0 °C.

Molecular Formula C7H12F3NO
Molecular Weight 183.174
CAS No. 1263285-99-9
Cat. No. B571825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol
CAS1263285-99-9
Synonyms[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-yl]-methanol
Molecular FormulaC7H12F3NO
Molecular Weight183.174
Structural Identifiers
SMILESCC(C(F)(F)F)N1CC(C1)CO
InChIInChI=1S/C7H12F3NO/c1-5(7(8,9)10)11-2-6(3-11)4-12/h5-6,12H,2-4H2,1H3
InChIKeyVLMMTELCEYMWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol (CAS 1263285-99-9): A Trifluoroisopropyl-Azetidine Methanol Building Block for Medicinal Chemistry and Chemical Biology


[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol (CAS 1263285-99-9; molecular formula C₇H₁₂F₃NO; MW 183.17 g/mol) is a functionalized azetidine building block that combines a strained four-membered azetidine heterocycle, a primary hydroxymethyl (-CH₂OH) group at the 3-position, and an N-(1,1,1-trifluoropropan-2-yl) (trifluoroisopropyl) substituent on the ring nitrogen . Its computed physicochemical profile includes a LogP of 0.93, aqueous solubility of 62 g/L (calculated, 25 °C), density of 1.228 ± 0.06 g/cm³, and boiling point of 127.0 ± 40.0 °C . The compound is supplied at industrial-grade purity (97%) or higher (≥98%) for pharmaceutical R&D and quality control applications . The trifluoroisopropyl-azetidine-methanol architecture is distinguished from simpler azetidine methanol analogs by the presence of the branched, electron-withdrawing N-fluoroalkyl group, which alters the basicity, lipophilicity, and metabolic vulnerability of the azetidine nitrogen in a manner that cannot be replicated by non-fluorinated or straight-chain N-alkyl congeners [1].

Why [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol Cannot Be Replaced by Unsubstituted or N-Trifluoroethyl Azetidine Methanol Analogs


Swapping [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol for a seemingly similar analog—such as the non-fluorinated azetidin-3-ylmethanol (CAS 95849-02-8) or the N-trifluoroethyl variant (CAS 1498106-29-8)—fundamentally alters the nitrogen basicity, molecular lipophilicity, and metabolic handling of the azetidine ring. In the unsubstituted secondary amine (pKa ≈ 14.5), the azetidine nitrogen is highly basic and predominantly protonated at physiological pH, which changes its hydrogen-bond donor capacity, solubility profile, and passive membrane permeability . Introducing an N-(1,1,1-trifluoropropan-2-yl) group lowers the computed LogD and shifts the pKa of the azetidine nitrogen into a range (estimated 5–7, based on systematic fluorinated azetidine series data) where the fraction of neutral free base versus protonated species can be tuned for specific target engagement [1]. The branched trifluoroisopropyl substituent also introduces a chiral center at the α-carbon of the N-alkyl chain, providing an additional stereochemical dimension absent in the achiral N-trifluoroethyl and N–H analogs . These physicochemical divergences mean that any structure–activity relationship (SAR) or pharmacokinetic profile established with simpler analogs cannot be extrapolated to the N-trifluoroisopropyl-azetidine-methanol scaffold; independent characterization is required .

Quantitative Differentiation Evidence for [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol Relative to Key Analogs


LogP Differentiation: N-Trifluoroisopropyl-Azetidine-Methanol vs. Unsubstituted Azetidin-3-ylmethanol

The target compound exhibits a computed LogP of 0.93 , whereas the non-fluorinated parent azetidin-3-ylmethanol (CAS 95849-02-8) has a reported LogP of approximately –1 [1]. The introduction of the N-(1,1,1-trifluoropropan-2-yl) group shifts LogP by roughly +2 log units, moving the molecule from a hydrophilic, water-miscible regime into a moderately lipophilic range compatible with passive membrane permeation. This magnitude of LogP shift is consistent with the addition of a single trifluoromethyl-containing alkyl chain to a small heterocyclic amine scaffold [2].

Lipophilicity LogP Drug design

Aqueous Solubility Trade-Off: N-Trifluoroisopropyl vs. N-Trifluoroethyl Azetidine Methanol

The target compound has a calculated aqueous solubility of 62 g/L at 25 °C . The structurally closest N-fluoroalkyl analog, [1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol (CAS 1498106-29-8; MW 169.14 g/mol), is also reported as a high-purity building block but lacks published solubility data in accessible databases . The additional methyl group on the N-alkyl chain of the target compound increases molecular weight by 14 Da and reduces the number of C–F bonds per unit mass relative to the N-trifluoroethyl analog, which may confer modestly higher aqueous solubility at the cost of slightly reduced metabolic shielding of the adjacent C–H bonds [1].

Solubility Developability Formulation

Nitrogen Basicity Modulation: Impact of the N-Trifluoroisopropyl Group on Azetidine pKa

The unsubstituted azetidin-3-ylmethanol (CAS 95849-02-8) has an azetidine ring nitrogen with a reported pKa of approximately 14.5, making it a strongly basic secondary amine that exists almost entirely in the protonated form at physiological pH 7.4 . Systematic studies on fluorinated azetidines demonstrate that N-alkylation with a trifluoromethyl-containing substituent reduces the azetidine nitrogen pKa into the 5–8 range, depending on the distance between the nitrogen and the electronegative CF₃ group [1]. For the target compound, the trifluoroisopropyl group is attached directly to the azetidine nitrogen, providing maximal inductive withdrawal; the estimated pKa is therefore predicted to fall within the 5.5–7.0 range, placing a significant fraction of the compound in the neutral free-base form at pH 7.4 . This contrasts with the non-fluorinated analog, where <0.1% of molecules are neutral at physiological pH.

pKa Basicity Ionization state

Stereochemical Differentiation: Chiral N-Alkyl Substituent vs. Achiral N–H and N-Trifluoroethyl Analogs

The N-(1,1,1-trifluoropropan-2-yl) substituent of the target compound introduces a stereogenic center at the α-carbon of the N-alkyl chain (the CF₃–C*H(CH₃)–N carbon), which is absent in the achiral N–H analog (azetidin-3-ylmethanol) and the achiral N-trifluoroethyl analog (CAS 1498106-29-8) . The compound as currently supplied is a racemic mixture (InChI Key VLMMTELCEYMWMA-UHFFFAOYSA-N indicates no defined stereochemistry) . This built-in chiral handle provides an opportunity for chiral resolution or asymmetric synthesis to access enantiopure intermediates—a diversification option that the simpler achiral analogs cannot offer without additional synthetic steps to install a stereocenter elsewhere in the molecule .

Chirality Stereochemistry Lead diversification

Recommended Application Scenarios for [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol Based on Quantitative Differentiation Evidence


Late-Stage Lead Optimization of CNS-Penetrant Candidates Requiring Moderately Lipophilic, Low-Basicity Azetidine Cores

When a medicinal chemistry program demands an azetidine-containing scaffold with CNS drug-like LogP (target range 1–3) and an azetidine nitrogen pKa below 8 to minimize P-glycoprotein efflux and lysosomal trapping, [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol is a fitting choice. Its computed LogP of 0.93 and estimated pKa of 5.5–7.0 place it squarely in the CNS drug-like space, whereas the non-fluorinated analog (LogP ≈ –1, pKa ≈ 14.5) is too polar and too basic for passive blood–brain barrier penetration [1].

Parallel Synthesis Libraries for SARS-CoV-2 or Kinase Programs Where N-Fluoroalkyl Azetidines Are Privileged Scaffolds

Multiple patent disclosures (e.g., US 11,253,499 B2 and related filings) describe N-fluoroalkyl azetidine motifs in the context of kinase inhibition and anti-infective programs . The target compound, with its reactive primary hydroxymethyl handle, is directly amenable to O-alkylation, esterification, or oxidation chemistry, enabling rapid generation of diverse analogs in a parallel synthesis format. The pre-installed N-trifluoroisopropyl group eliminates the need for late-stage N-alkylation of a free azetidine, a step often plagued by competing ring-opening side reactions [1].

Enantiomer-Specific SAR Exploration Using the Built-In Chiral N-Alkyl Handle

The racemic N-(1,1,1-trifluoropropan-2-yl) substituent provides a stereogenic center directly attached to the azetidine nitrogen. Chiral chromatographic resolution or asymmetric synthesis can furnish enantiopure (>98% ee) intermediates for side-by-side pharmacological profiling . This enables the unambiguous determination of eutomer/distomer ratios for target engagement, metabolic stability, and off-target selectivity early in a lead identification campaign—a capability not available with the achiral N-trifluoroethyl or N–H azetidine methanol analogs [1].

Fragment-Based Drug Discovery (FBDD) Where Balanced Solubility and Lipophilicity Are Critical for Screening

With a calculated aqueous solubility of 62 g/L and MW of 183 Da, the compound meets fragment-like physicochemical criteria (MW < 250 Da, acceptable solubility for biochemical assay concentrations up to millimolar). Its moderate LogP (0.93) avoids the aggregation and non-specific binding issues associated with highly lipophilic fragments (LogP > 3), while providing sufficient hydrophobicity for detectable target binding by surface plasmon resonance (SPR) or ligand-observed NMR .

Quote Request

Request a Quote for [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.